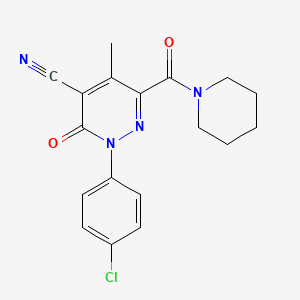![molecular formula C15H17FN4OS B11065088 1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11065088.png)
1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluorophenyl derivative with a propyl-substituted pyrimidine under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo ring fused to the pyrimidine core, known for its kinase inhibitory activity.
Imidazo[1,2-a]pyrimidine: Another related compound with an imidazo ring, used in the development of antiviral and anticancer agents.
Uniqueness
1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of a thioxo group, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C15H17FN4OS |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17FN4OS/c1-2-6-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-4-10(16)7-11/h3-5,7,17H,2,6,8-9H2,1H3,(H,18,21,22) |
InChI Key |
FQAXMYITAIAVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3-methylpyridinium](/img/structure/B11065008.png)
![4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065009.png)
![3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide](/img/structure/B11065011.png)
![(4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one](/img/structure/B11065013.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B11065025.png)
![4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065034.png)
![N-({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11065041.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B11065050.png)
![ethyl methyl 4,4'-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate](/img/structure/B11065053.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11065059.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11065066.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065067.png)
![3,8,16-trimethyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11065073.png)
